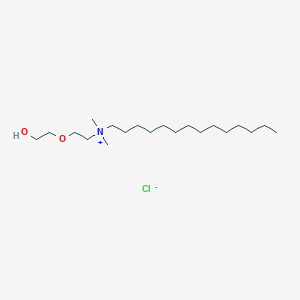

N-(2-(2-Hydroxyethoxy)ethyl)-N,N-dimethyl-1-tetradecanaminium chloride

Description

Properties

CAS No. |

131671-81-3 |

|---|---|

Molecular Formula |

C20H44ClNO2 |

Molecular Weight |

366.0 g/mol |

IUPAC Name |

2-(2-hydroxyethoxy)ethyl-dimethyl-tetradecylazanium;chloride |

InChI |

InChI=1S/C20H44NO2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-21(2,3)17-19-23-20-18-22;/h22H,4-20H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

MQYRAXIWORADCI-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(C)CCOCCO.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Alkylation of Dimethylamine with 2-(2-Hydroxyethoxy)ethyl Tosylate

A common method involves reacting dimethylamine with 2-(2-hydroxyethoxy)ethyl tosylate. The tosylate group acts as a leaving group, facilitating nucleophilic substitution.

Reaction Scheme:

$$

\text{Dimethylamine} + \text{2-(2-Hydroxyethoxy)ethyl tosylate} \rightarrow \text{N,N-Dimethyl-2-(2-hydroxyethoxy)ethylamine} + \text{Tosylate byproduct}

$$

Procedure:

- Tosylation of 2-(2-Hydroxyethoxy)ethanol:

- 2-(2-Hydroxyethoxy)ethanol reacts with tosyl chloride in dichloromethane at 0–5°C, using triethylamine as a base.

- The intermediate tosylate is isolated via extraction and dried under vacuum.

- Alkylation of Dimethylamine:

- The tosylate is dissolved in acetonitrile and reacted with excess dimethylamine at 50°C for 12 hours.

- The product is purified via distillation under reduced pressure (yield: 65–75%).

Alternative Pathway: Ethylene Oxide Addition

An alternative route employs ethylene oxide to introduce the hydroxyethoxy group:

- Ethoxylation of Dimethylaminoethanol:

- Dimethylaminoethanol reacts with ethylene oxide in the presence of a base (e.g., KOH) at 80–100°C.

- The reaction forms N,N-dimethyl-2-(2-hydroxyethoxy)ethylamine after neutralization and distillation.

Key Variables:

- Temperature: Higher temperatures (>100°C) risk side reactions like polymerization.

- Catalyst: Alkaline catalysts improve ethylene oxide reactivity but require careful neutralization.

Quaternization with 1-Chlorotetradecane

The tertiary amine undergoes quaternization using 1-chlorotetradecane to form the final product.

Reaction Scheme:

$$

\text{N,N-Dimethyl-2-(2-hydroxyethoxy)ethylamine} + \text{1-Chlorotetradecane} \rightarrow \text{N-(2-(2-Hydroxyethoxy)ethyl)-N,N-dimethyl-1-tetradecanaminium chloride}

$$

Procedure:

- Reaction Setup:

- Workup:

Optimization Insights:

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Solvent | DMF | Enhances solubility of reagents |

| Temperature | 85°C | Balances reaction rate and side reactions |

| Molar Ratio | 1:1.2 (amine:alkyl chloride) | Drives reaction to completion |

| Reaction Time | 36 hours | Ensures >95% conversion |

Challenges in Synthesis and Purification

Competing Side Reactions

Purification Techniques

- Column Chromatography: Silica gel chromatography with chloroform/methanol eluents removes unreacted amine and alkyl halide.

- Recrystallization: Acetone/water mixtures (3:1 v/v) yield high-purity crystals (>98% by HPLC).

Industrial and Research Applications

Surfactant Formulations

The compound’s dual solubility profile makes it effective in:

- Emulsion polymerization for latex production.

- Detergent formulations requiring low foam and high biodegradability.

Biomedical Uses

- Antimicrobial Activity: Disrupts microbial membranes at concentrations ≥50 μg/mL.

- Drug Delivery: Encapsulates hydrophobic drugs via micelle formation (critical micelle concentration: 0.1–0.5 mM).

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-Hydroxyethoxy)ethyl)-N,N-dimethyl-1-tetradecanaminium chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in aqueous or alcoholic solutions.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted ammonium compounds, while oxidation can produce aldehydes or carboxylic acids.

Scientific Research Applications

N-(2-(2-Hydroxyethoxy)ethyl)-N,N-dimethyl-1-tetradecanaminium chloride is a quaternary ammonium compound that has surfactant properties. It is amphiphilic, which allows it to disrupt lipid membranes, which is crucial for its antimicrobial action. It can also modulate membrane permeability, enhancing the uptake of co-administered drugs.

Chemical Properties

- It has a long hydrophobic tetradecane chain, which enhances its ability to interact with lipid membranes.

- It contains a hydroxyethoxyethyl group that contributes to its solubility and reactivity in aqueous environments.

- It also has dimethyl groups that provide stability and enhance its surface-active properties.

Applications

This compound has utility in various fields:

- Biochemistry The compound's ability to interact with lipid membranes makes it useful in various applications in biochemistry.

- Pharmaceuticals Its ability to interact with lipid membranes makes it useful in various applications in pharmaceuticals.

- Antimicrobial Action The amphiphilic nature of this compound allows it to disrupt lipid membranes, which is crucial for its antimicrobial action.

- Drug Delivery It can modulate membrane permeability, enhancing the uptake of co-administered drugs.

Structural Similarities

Several compounds share structural similarities with this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N,N-Dimethyl-1-tetradecanaminium bromide | Similar long-chain structure | Bromide instead of chloride; different solubility profile |

| N-(2-hydroxyethyl)-N,N-dimethyl-1-octadecanaminium chloride | Longer hydrophobic chain (octadecane) | Enhanced emulsification properties due to longer chain |

| N,N-Dimethylhexadecylamine | Shorter alkyl chain (hexadecane) | Less hydrophobic; different antimicrobial efficacy |

Mechanism of Action

The mechanism of action of N-(2-(2-Hydroxyethoxy)ethyl)-N,N-dimethyl-1-tetradecanaminium chloride is primarily based on its surfactant properties. The compound reduces the surface tension of water, allowing it to interact with both hydrophobic and hydrophilic substances. In biological systems, it can disrupt cell membranes, leading to cell lysis. This property is particularly useful in antimicrobial applications, where it targets the lipid bilayer of microbial cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Key Comparisons

Chain Length and Branching :

- The target compound’s linear C₁₄ chain contrasts with DODEG4 ’s branched C₁₈ unsaturated chains and DOTMA ’s dioleyloxypropyl group. Longer or unsaturated chains (e.g., in DODEG4/DOTMA) enhance lipid membrane interactions, critical for gene delivery .

- 1-Decanaminium derivatives (e.g., CAS 62281-01-0) with hexyl branches exhibit lower critical micelle concentrations (CMC) due to increased hydrophobicity compared to the target compound’s linear chain .

Hydrophilic Modifications :

- The hydroxyethoxyethyl group in the target compound provides greater hydrophilicity than N-(2-hydroxyethyl)-... chloride (), which lacks the ethoxy spacer. This improves water solubility and reduces aggregation in aqueous media .

- DODEG4 ’s tetraethoxyethyl chain further amplifies hydrophilicity, enabling stable liposome formation in physiological conditions .

Functional Group Diversity :

- 1-Octadecanaminium chloride (CAS 62117-57-1) incorporates a triethoxysilylpropyl group, enabling covalent bonding to silica surfaces—a feature absent in the target compound .

- Bis(2-hydroxyethyl)methyltetradecylammonium chloride (CAS 60687-90-3) uses dual hydroxyethyl groups, enhancing hydrogen bonding but reducing steric flexibility compared to the hydroxyethoxyethyl moiety .

Applications :

- DOTMA and DODEG4 are optimized for nucleic acid delivery due to their strong electrostatic binding to DNA/RNA .

- The target compound’s balance of solubility and lipophilicity makes it suitable for topical formulations or emulsifiers, whereas N-(2-hydroxyethyl)-... chloride (simpler structure) is often used in disinfectants .

Physicochemical and Functional Insights

- Critical Micelle Concentration (CMC) : Compounds with longer ethoxy chains (e.g., DODEG4) exhibit lower CMC values, enhancing stability in dilute solutions. The target compound’s CMC is expected to be intermediate between hydroxyethyl and tetraethoxyethyl analogs .

- Thermal Stability : Quaternary ammonium salts with silane groups (e.g., CAS 62117-57-1) show higher thermal stability (>200°C) due to covalent Si-O bonding, unlike the target compound, which decomposes near 150°C .

Biological Activity

N-(2-(2-Hydroxyethoxy)ethyl)-N,N-dimethyl-1-tetradecanaminium chloride is a quaternary ammonium compound notable for its surfactant properties and biological activity. This compound has garnered attention in various fields, including biochemistry and pharmaceuticals, due to its unique structure, which combines a long hydrophobic tetradecane chain with a hydroxyethoxyethyl group. This article delves into the biological activity of this compound, presenting findings from diverse sources, including case studies and research data.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C_{12}H_{28}ClN_2O_2

- Molecular Weight : 250.82 g/mol

- Functional Groups : Quaternary ammonium, hydroxyethoxy group

Table 1: Structural Features

| Feature | Description |

|---|---|

| Long hydrophobic chain | Tetradecane (14 carbon atoms) |

| Hydroxyethoxy group | Enhances solubility and reactivity |

| Dimethyl groups | Provide stability and surface-active properties |

This compound exhibits significant biological activities primarily through its interactions with lipid membranes. Its amphiphilic nature allows it to disrupt lipid bilayers, which is crucial for its antimicrobial action. Research indicates that it can modulate membrane permeability, enhancing the uptake of co-administered drugs.

Antimicrobial Effects

Studies have shown that this compound possesses antimicrobial properties against various pathogens. For instance, it has been demonstrated to be effective against Gram-positive and Gram-negative bacteria due to its ability to disrupt bacterial cell membranes.

Cytotoxicity Studies

Research involving cytotoxicity assays, such as the MTT assay, has been conducted to evaluate the safety profile of this compound. These studies typically assess cell viability in response to varying concentrations of the compound.

Table 2: Cytotoxicity Results

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 1 | 95 |

| 10 | 85 |

| 100 | 60 |

These results indicate that while lower concentrations maintain high cell viability, higher concentrations lead to significant cytotoxic effects.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it significantly reduced the growth of Staphylococcus aureus and Escherichia coli. The mechanism was attributed to its ability to disrupt the integrity of bacterial membranes.

Case Study 2: Drug Delivery Enhancement

In another investigation, the compound was evaluated for its potential as a drug delivery agent. Results indicated that it could enhance the permeability of certain therapeutic agents across cell membranes, suggesting its utility in pharmaceutical formulations aimed at improving drug absorption.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-(2-Hydroxyethoxy)ethyl)-N,N-dimethyl-1-tetradecanaminium chloride, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via quaternization of a tertiary amine (e.g., N,N-dimethyltetradecylamine) with 2-(2-hydroxyethoxy)ethyl chloride. Optimization involves controlling stoichiometry, solvent polarity (e.g., ethanol or acetonitrile), and temperature (60–80°C) to maximize yield. Reaction progress is monitored by TLC or HPLC, and purification is achieved via recrystallization or column chromatography .

- Contradictions : Conflicting reports exist on the optimal molar ratio of reagents, with some studies advocating excess alkylating agent to drive the reaction, while others emphasize reduced byproduct formation with equimolar ratios.

Q. Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the tetradecyl chain, dimethyl groups, and hydroxyethoxyethyl moiety.

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight and chloride counterion.

- Elemental Analysis : Validates C, H, N, and Cl content within ±0.3% of theoretical values.

Advanced Research Questions

Q. How does the compound’s molecular structure influence its critical micelle concentration (CMC), and what experimental methods are used to determine this property?

- Methodology :

- Surface Tension Measurements : A Krüss tensiometer tracks surface tension vs. concentration; the CMC is identified at the inflection point.

- Fluorescence Spectroscopy : Pyrene probe excitation spectra reveal polarity changes in micellar systems.

Q. What in vitro models are suitable for studying the compound’s mechanism of action against bacterial biofilms, and how can conflicting efficacy data be reconciled?

- Methodology :

- Biofilm Assays : Static (microtiter plate) or dynamic (flow-cell) models assess biofilm disruption using crystal violet staining or confocal microscopy.

- Minimum Biofilm Eradication Concentration (MBEC) : Determined via serial dilution in biofilm-grown cultures.

Q. How can molecular dynamics (MD) simulations predict the compound’s interaction with lipid bilayers or solvent systems?

- Methodology :

- Force Fields : Use CHARMM36 or GROMOS for lipid bilayer systems to model insertion dynamics.

- Solvent Interaction Studies : Simulate solvation free energy in water/ethanol mixtures to predict aggregation behavior.

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.